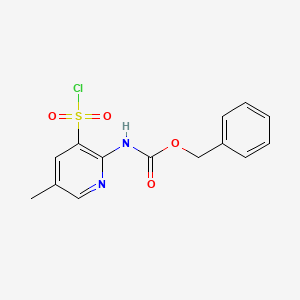
Benzyl (3-(chlorosulfonyl)-5-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a chlorosulfonyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate typically involves the reaction of benzyl carbamate with 3-(chlorosulfonyl)-5-methylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, resulting in the formation of a different carbamate derivative.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxyl group, leading to the formation of a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: New carbamate derivatives with different functional groups.
Reduction Reactions: Carbamate derivatives without the chlorosulfonyl group.
Oxidation Reactions: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter protein functions, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-(chlorosulfonyl)carbamate
- Benzyl N-[3-(chlorosulfonyl)propyl]carbamate
- Benzyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate
Uniqueness
Benzyl N-[3-(chlorosulfonyl)-5-methylpyridin-2-yl]carbamate is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects in scientific research.
Propiedades
Fórmula molecular |
C14H13ClN2O4S |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
benzyl N-(3-chlorosulfonyl-5-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C14H13ClN2O4S/c1-10-7-12(22(15,19)20)13(16-8-10)17-14(18)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17,18) |
Clave InChI |
PODMDVOGURBRDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)NC(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)


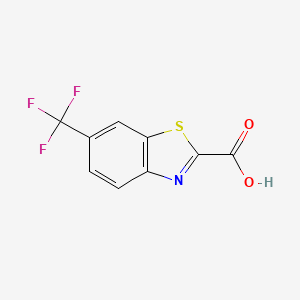
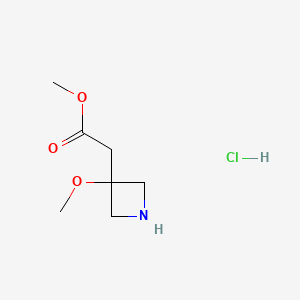
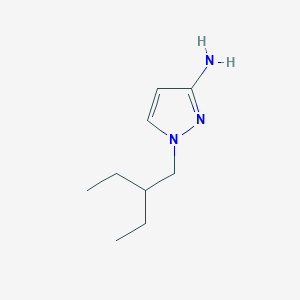

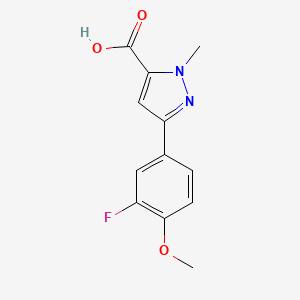

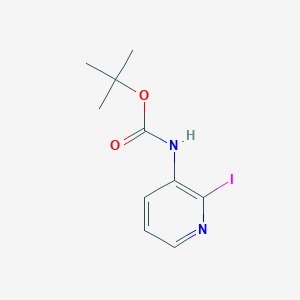

![1-Cbz-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B13490376.png)
